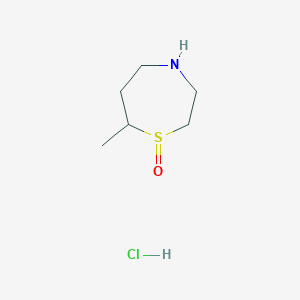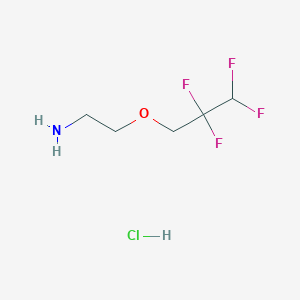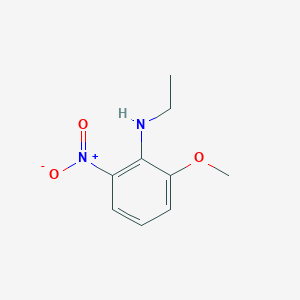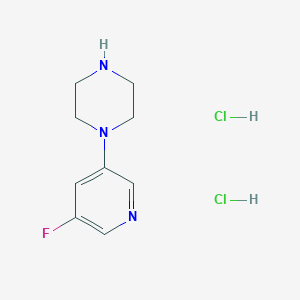
1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride
Vue d'ensemble
Description
“1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 1803560-94-2 . It has a molecular weight of 254.13 and its IUPAC name is 1-(5-fluoropyridin-3-yl)piperazine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride” is1S/C9H12FN3.2ClH/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13;;/h5-7,11H,1-4H2;2*1H . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
“1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride” is a powder that is stored at room temperature . More detailed physical and chemical properties may be available in specialized chemical databases or safety data sheets.Applications De Recherche Scientifique
Enhancing Pharmacokinetics and Receptor Affinity
Research indicates the strategic fluorination of piperazine derivatives, including compounds similar to 1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride, significantly impacts pharmacokinetic profiles and receptor affinity. Fluorinated piperazines show improved oral absorption and high selectivity and affinity for serotonin (5-HT1D) receptors, highlighting their potential in developing therapeutic agents with enhanced bioavailability and targeted receptor activity (van Niel et al., 1999).
Antimicrobial Activity
Novel compounds structurally related to 1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride have been synthesized and evaluated for their antimicrobial properties. Such compounds exhibit significant in vitro antibacterial activity against various bacterial species, including antibiotic-resistant strains. This suggests their potential application in developing new antimicrobial agents to combat resistant bacterial infections (Babu et al., 2015).
Neuroimaging Applications
Compounds related to 1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride have been explored as radioligands for positron emission tomography (PET) imaging. Specifically, fluoropyridin-piperazine derivatives demonstrate high affinity for 5-HT1A receptors, offering promising tools for in vivo quantification of these receptors in neuropsychiatric disorder research (García et al., 2014).
Cytotoxic Agents in Cancer Research
The structural framework of 1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride serves as a basis for developing cytotoxic agents against various cancer cell lines. Indole-based derivatives containing piperazine moieties have shown significant cytotoxic activity, particularly against liver and colon cancer cells, indicating their potential utility in cancer chemotherapy (Akkoç et al., 2012).
Antimicrobial Fluoroquinolone Derivatives
The adaptation of fluoropyridin-piperazine compounds has led to the synthesis of fluoroquinolone derivatives with potent antimicrobial efficacy. These compounds have demonstrated significant growth inhibition against ciprofloxacin-resistant P. aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), suggesting their relevance in addressing challenging bacterial infections resistant to conventional antibiotics (Chen et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
1-(5-fluoropyridin-3-yl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.2ClH/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13;;/h5-7,11H,1-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIHXBWCGVXGRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CN=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyridin-3-yl)piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1446924.png)
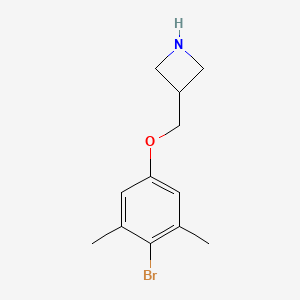
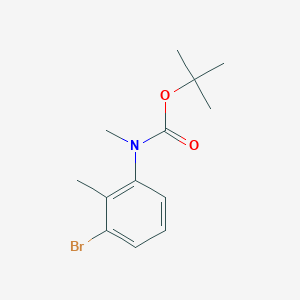
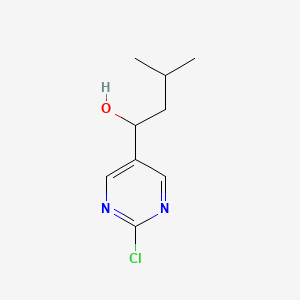
![tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B1446931.png)
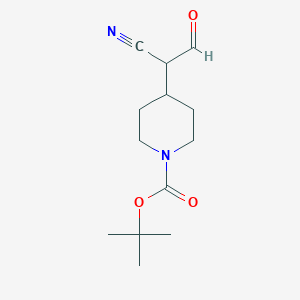
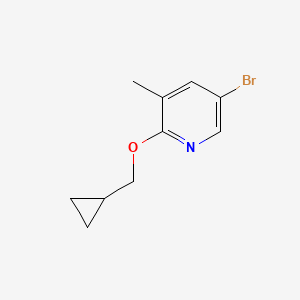
![1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1446935.png)
![[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1446937.png)
![3-Bromo-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1446939.png)
